molecular formula C10H11Br2NO B1293971 2-bromo-N-(4-bromophenyl)butanamide CAS No. 899710-09-9

2-bromo-N-(4-bromophenyl)butanamide

Cat. No. B1293971
CAS RN: 899710-09-9
M. Wt: 321.01 g/mol
InChI Key: YHVVEKDVZHTVBG-UHFFFAOYSA-N
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Description

“2-bromo-N-(4-bromophenyl)butanamide” is a chemical compound with the molecular formula C10H11Br2NO and a molecular weight of 321.01 .


Molecular Structure Analysis

The molecular structure of “2-bromo-N-(4-bromophenyl)butanamide” consists of a butanamide backbone with bromine atoms attached to the second carbon and the fourth carbon of the phenyl group .

Scientific Research Applications

Proteomics Research

“2-bromo-N-(4-bromophenyl)butanamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and functions.

Organic Halide Research

This compound is an organic halide. Organic halides are organic compounds in which one or more hydrogen atoms have been replaced by halogen atoms. They are often used in various fields of research and industry, including the development of new synthetic methods and materials, environmental science, and pharmaceutical research.

Synthesis and Characterization

The synthesis and characterization of “2-bromo-N-(4-bromophenyl)butanamide” is a subject of research. Understanding the synthesis process can help improve the yield and purity of the compound, while characterization studies can provide insights into its physical, chemical, and biological properties.

Biochemical Research

As an additional biochemical , “2-bromo-N-(4-bromophenyl)butanamide” may be used in biochemical research, which involves the study of chemical processes within and relating to living organisms. This can include drug discovery and development, disease mechanism studies, and the development of new biochemical assays.

Safety and Hazards

While specific safety data for “2-bromo-N-(4-bromophenyl)butanamide” is not available, similar compounds can pose hazards. They may cause skin and eye irritation, and inhalation or ingestion can be harmful .

properties

IUPAC Name

2-bromo-N-(4-bromophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2NO/c1-2-9(12)10(14)13-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVVEKDVZHTVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(4-bromophenyl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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